![molecular formula C25H37NO B579632 (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol CAS No. 16373-54-9](/img/structure/B579632.png)
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol is a synthetic compound with the molecular formula C25H37NO and a molecular weight of 367.577 It is a derivative of androstane, a steroid nucleus, and features a benzyl group attached to the nitrogen atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol typically involves multi-step organic reactions. One common approach is the modification of androstane derivatives through nucleophilic substitution reactions. The benzyl group can be introduced via a benzyl halide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the double bonds or the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Benzyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position would yield a ketone, while reduction could lead to the formation of various reduced derivatives.
Scientific Research Applications
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol involves its interaction with specific molecular targets, such as steroid receptors. The benzyl group at the 6th position may enhance its binding affinity to these receptors, leading to modulation of their activity. This interaction can influence various biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-6-azaandrostan-17-one: Similar structure but with a ketone group at the 17th position.
6-Benzyl-6-azaandrostan-3beta-ol: Hydroxyl group at the 3rd position instead of the 17th.
6-Benzyl-6-azaandrostan-17alpha-ol: Stereoisomer with the hydroxyl group in the alpha configuration.
Uniqueness
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol is unique due to the specific positioning of the benzyl group and the hydroxyl group at the 17th position in the beta configuration. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
16373-54-9 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.577 |
IUPAC Name |
(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol |
InChI |
InChI=1S/C25H37NO/c1-24-14-7-6-10-22(24)26(16-18-8-4-3-5-9-18)17-19-20-11-12-23(27)25(20,2)15-13-21(19)24/h3-5,8-9,19-23,27H,6-7,10-17H2,1-2H3/t19-,20-,21-,22?,23-,24+,25-/m0/s1 |
InChI Key |
CZTUQBCJAKQWMG-UQRYQNECSA-N |
SMILES |
CC12CCCCC1N(CC3C2CCC4(C3CCC4O)C)CC5=CC=CC=C5 |
Synonyms |
6-Benzyl-6-azaandrostan-17β-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



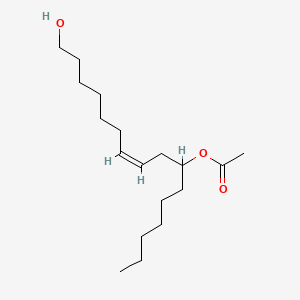
![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
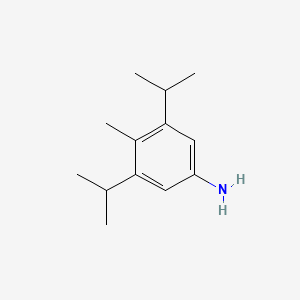
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
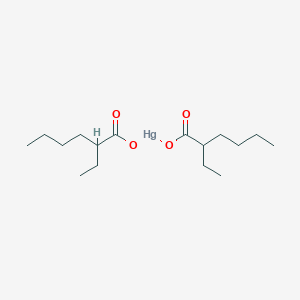
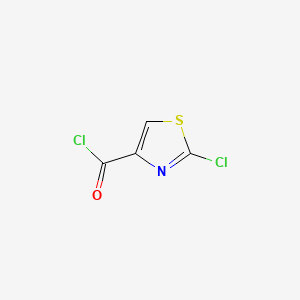
![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)

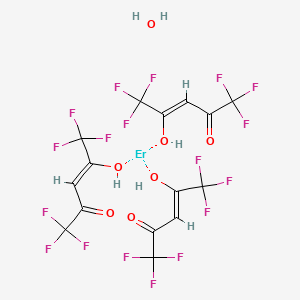
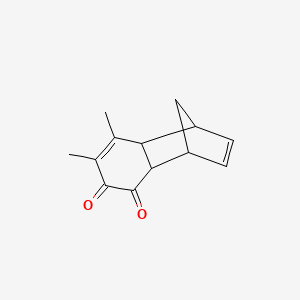
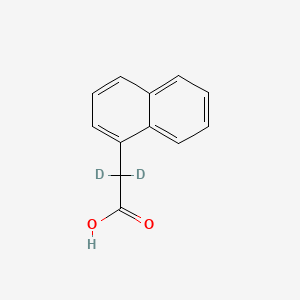
![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
